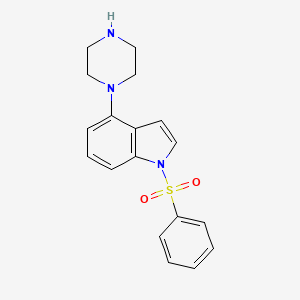
CID 138291
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the PubChem CID 138291 is known as Cerulatinib. It is a small molecule inhibitor that targets specific kinases involved in various cellular processes. Cerulatinib has garnered attention for its potential therapeutic applications, particularly in the treatment of certain cancers and inflammatory diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cerulatinib can be synthesized through a multi-step process involving various organic reactions. The synthesis typically starts with the preparation of key intermediates, followed by coupling reactions, cyclization, and purification steps. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Cerulatinib involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The industrial production also focuses on minimizing waste and improving the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Cerulatinib undergoes various chemical reactions, including:
Oxidation: Cerulatinib can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups in Cerulatinib, potentially affecting its efficacy.
Substitution: Substitution reactions can introduce different substituents into the Cerulatinib molecule, leading to derivatives with varied properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Cerulatinib, each with distinct chemical and biological properties
Scientific Research Applications
Cerulatinib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its effects on cellular processes and its potential to modulate immune responses.
Medicine: Explored as a therapeutic agent for treating cancers, particularly those driven by specific kinase mutations.
Industry: Utilized in the development of new drugs and as a reference compound in pharmaceutical research.
Mechanism of Action
Cerulatinib exerts its effects by inhibiting specific kinases involved in cellular signaling pathways. It binds to the active site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts the signaling cascade, leading to the modulation of cellular processes such as proliferation, differentiation, and apoptosis. The molecular targets of Cerulatinib include various receptor tyrosine kinases and non-receptor kinases, which play critical roles in cancer and inflammatory diseases.
Comparison with Similar Compounds
Cerulatinib is unique in its selectivity and potency as a kinase inhibitor. It is often compared with other kinase inhibitors such as:
Imatinib: A well-known kinase inhibitor used in the treatment of chronic myeloid leukemia.
Gefitinib: An epidermal growth factor receptor inhibitor used in non-small cell lung cancer.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in renal cell carcinoma and gastrointestinal stromal tumors.
Compared to these compounds, Cerulatinib offers distinct advantages in terms of its selectivity for specific kinases and its potential to overcome resistance mechanisms in cancer therapy.
Properties
CAS No. |
4548-06-5 |
|---|---|
Molecular Formula |
C4H8 |
Molecular Weight |
56.11 g/mol |
IUPAC Name |
cyclobutane |
InChI |
InChI=1S/C4H8/c1-2-4-3-1/h1-4H2 |
InChI Key |
PMPVIKIVABFJJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC1 |
boiling_point |
13.08 °C @ 741 MM HG |
Color/Form |
Colorless gas |
density |
0.7038 AT 0 °C; 0.7125 @ 5 °C |
flash_point |
BELOW 50 °F Closed Cup |
melting_point |
-80 °C |
Key on ui other cas no. |
4548-06-5 |
physical_description |
Gas that condenses to a liquid at 55 °F. Insoluble in water. Soluble in alcohol, acetone and ether. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Colorless gas; bp = 13 deg C; [Hawley] |
solubility |
INSOL IN WATER; FREELY SOL IN ALCOHOL, ACETONE Sol in ethanol, ether, and acetone |
vapor_density |
1.93 (AIR= 1) |
vapor_pressure |
1.18X10+3 mm Hg @ 25 °C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















